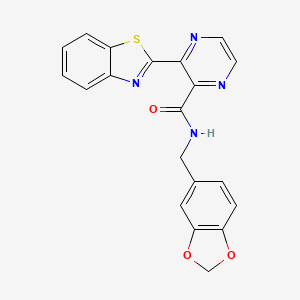![molecular formula C14H21N3O2 B12129665 1-Methyl-3-[2-(morpholin-4-yl)ethyl]-1-phenylurea](/img/structure/B12129665.png)
1-Methyl-3-[2-(morpholin-4-yl)ethyl]-1-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-Méthyl-3-[2-(morpholin-4-yl)éthyl]-1-phénylurée est un composé organique synthétique qui présente un groupement urée substitué par un groupe phényle, un cycle morpholine et un groupe méthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-Méthyl-3-[2-(morpholin-4-yl)éthyl]-1-phénylurée implique généralement la réaction de l'isocyanate de phényle avec la 2-(morpholin-4-yl)éthylamine en présence d'un solvant approprié tel que le dichlorométhane. La réaction est effectuée sous reflux pour assurer la conversion complète des réactifs en produit souhaité. Le composé résultant est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie sur colonne.
Méthodes de production industrielle
En milieu industriel, la production de 1-Méthyl-3-[2-(morpholin-4-yl)éthyl]-1-phénylurée peut être mise à l'échelle en optimisant les conditions de réaction et en utilisant des réacteurs à écoulement continu. Cela permet un meilleur contrôle des paramètres de réaction et améliore le rendement global et la pureté du produit. De plus, l'utilisation de systèmes automatisés pour surveiller et contrôler la réaction peut encore améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La 1-Méthyl-3-[2-(morpholin-4-yl)éthyl]-1-phénylurée peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, ce qui entraîne la formation de dérivés réduits.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le cycle morpholine ou le groupe phényle peut être substitué par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre ou borohydrure de sodium dans le méthanol.
Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base telle que la triéthylamine.
Principaux produits formés
Oxydation : Dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction : Dérivés réduits avec des groupes fonctionnels hydrogénés.
Substitution : Dérivés substitués avec de nouveaux groupes fonctionnels remplaçant les groupes fonctionnels originaux.
Applications De Recherche Scientifique
La 1-Méthyl-3-[2-(morpholin-4-yl)éthyl]-1-phénylurée a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que l'inhibition enzymatique ou la liaison aux récepteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels, y compris les propriétés anti-inflammatoires ou anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans divers processus chimiques.
Mécanisme d'action
Le mécanisme d'action de la 1-Méthyl-3-[2-(morpholin-4-yl)éthyl]-1-phénylurée implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles et moduler leur activité, conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et de la molécule cible.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-[2-(morpholin-4-yl)ethyl]-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
La 1-Méthyl-3-[2-(morpholin-4-yl)éthyl]-1-phénylurée peut être comparée à d'autres composés similaires, tels que :
1-Méthyl-3-[2-(pipéridin-4-yl)éthyl]-1-phénylurée : Structure similaire mais avec un cycle pipéridine au lieu d'un cycle morpholine.
1-Méthyl-3-[2-(pyrrolidin-4-yl)éthyl]-1-phénylurée : Structure similaire mais avec un cycle pyrrolidine au lieu d'un cycle morpholine.
1-Méthyl-3-[2-(azépan-4-yl)éthyl]-1-phénylurée : Structure similaire mais avec un cycle azépane au lieu d'un cycle morpholine.
Ces composés partagent des propriétés chimiques similaires, mais peuvent présenter des activités biologiques et des applications différentes en raison des variations dans leurs structures cycliques.
Propriétés
Formule moléculaire |
C14H21N3O2 |
|---|---|
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
1-methyl-3-(2-morpholin-4-ylethyl)-1-phenylurea |
InChI |
InChI=1S/C14H21N3O2/c1-16(13-5-3-2-4-6-13)14(18)15-7-8-17-9-11-19-12-10-17/h2-6H,7-12H2,1H3,(H,15,18) |
Clé InChI |
LFXQZPDRXRPAIC-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)NCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12129586.png)
![N-(4-bromophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12129590.png)

![6-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12129599.png)
![2-amino-1-(3-chloro-4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129601.png)





![Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12129652.png)
![3-[(2,6-Difluorophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12129657.png)

